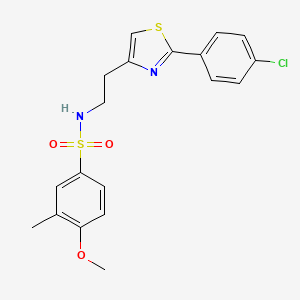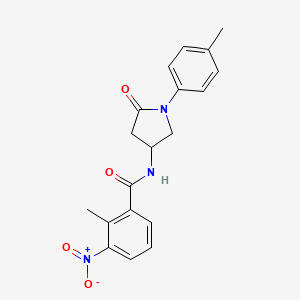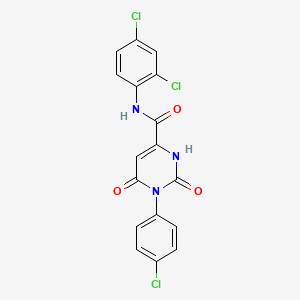
(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid” is a chemical compound with the CAS Number: 1185293-16-6 . Its molecular weight is 241.64 . The IUPAC name of this compound is [5- (3-pyridinyl)-2H-tetraazol-2-yl]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid” is 1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid” include its molecular weight (241.64) and its IUPAC name ([5- (3-pyridinyl)-2H-tetraazol-2-yl]acetic acid hydrochloride) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Compounds
- Synthesis of Aryloxadiazolylacetic Acids: The synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, a process involving the acylation and thermal degradation of ethyl (l//-tetrazol-5-yl)acetate, can yield derivatives with potential anti-inflammatory and analgesic activities. This method offers a simpler alternative to previously described multistep syntheses, enhancing its synthetic utility (Janda, 2001).
- Formation of Coordination Compounds with Neodymium: Tetrazole containing carboxylic acid ligands, including 5-(3-pyridyl)tetrazole-2-acetic acid, react with NdCl3·6H2O under hydrothermal conditions to form complexes with different structural characteristics and luminescent properties. These compounds demonstrate the potential for novel coordination architectures (Zou et al., 2014).
Antimycobacterial Activity
- Antimycobacterial Derivatives: Arylidene-hydrazide derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid have been synthesized and shown to exhibit modest antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Luminescent Properties and Molecular Structure
- Luminescent Properties of Coordination Compounds: Gadolinium coordination compounds derived from various tetrazole-containing carboxylic acids, including derivatives of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid, have been investigated for their luminescent properties at room temperature, suggesting potential applications in optical materials (Shen et al., 2016).
- Molecular Structure Analysis: The molecular structure of compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized from similar tetrazole compounds, has been analyzed using various spectroscopic methods, providing insight into their chemical properties (Ershov et al., 2023).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISLTLPKSFWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)
![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)



![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)


![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2689899.png)